molecular formula C14H19FN2O2 B4555173 1-(3-Fluoro-4-methylphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea

1-(3-Fluoro-4-methylphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea

Cat. No.: B4555173
M. Wt: 266.31 g/mol
InChI Key: OXVSSYQZJDXSGS-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea is a useful research compound. Its molecular formula is C14H19FN2O2 and its molecular weight is 266.31 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-fluoro-4-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea is 266.14305602 g/mol and the complexity rating of the compound is 314. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Activity

Compounds related to "N-(3-fluoro-4-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea" have been explored for their antifungal properties. A study compares various urea derivatives to Dithane M-45 for their fungitoxic action against A. niger and F. oxyporum, highlighting the potential of these compounds in agricultural and food chemistry applications (Mishra et al., 2000).

Directed Lithiation

Directed lithiation of N'-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and its derivatives demonstrates the synthetic versatility of these compounds, offering a pathway to various substituted products. This methodology is significant in the synthesis of complex organic molecules (Smith et al., 2013).

Lossen Rearrangement for Synthesis of Ureas

The Lossen rearrangement mediated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the synthesis of ureas from carboxylic acids is an innovative approach, offering a milder, environmentally friendly, and cost-effective method for preparing urea derivatives (Thalluri et al., 2014).

Antibacterial and Antifungal Agents

N-alkyl substituted urea derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. The presence of fluoro substituent at ortho and para positions significantly enhanced antimicrobial activities, suggesting their potential in developing new antimicrobial agents (Zheng et al., 2010).

Central Nervous System Agents

A series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas was prepared and demonstrated anxiolytic and muscle-relaxant properties, showing the potential of urea derivatives in the development of central nervous system agents (Rasmussen et al., 1978).

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c1-9-5-6-11(8-12(9)15)17-14(18)16-10(2)13-4-3-7-19-13/h5-6,8,10,13H,3-4,7H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVSSYQZJDXSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC(C)C2CCCO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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